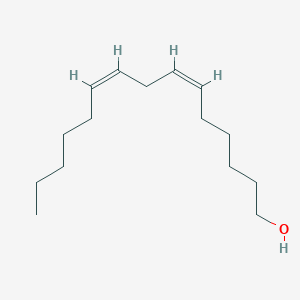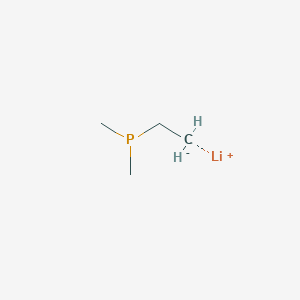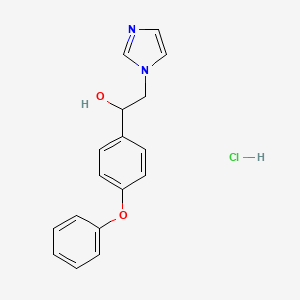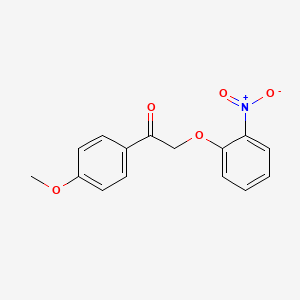
Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)- is an organic compound that belongs to the class of aromatic ketones This compound features a methoxyphenyl group and a nitrophenoxy group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)- typically involves the reaction of 4-methoxybenzaldehyde with 2-nitrophenol in the presence of a suitable catalyst. The reaction conditions may include:
Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
Solvent: Common solvents like ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are typical.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)- involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulating biochemical pathways, such as signaling cascades or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(4-methoxyphenyl)-2-(2-hydroxyphenoxy)-: Similar structure but with a hydroxy group instead of a nitro group.
Ethanone, 1-(4-methoxyphenyl)-2-(2-chlorophenoxy)-: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
Ethanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)- is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
74413-02-8 |
|---|---|
Fórmula molecular |
C15H13NO5 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-(2-nitrophenoxy)ethanone |
InChI |
InChI=1S/C15H13NO5/c1-20-12-8-6-11(7-9-12)14(17)10-21-15-5-3-2-4-13(15)16(18)19/h2-9H,10H2,1H3 |
Clave InChI |
SZAXQTJQLJHCNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


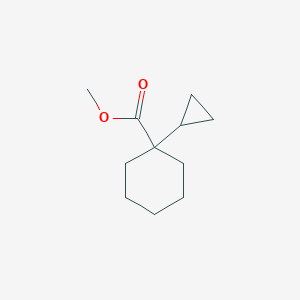
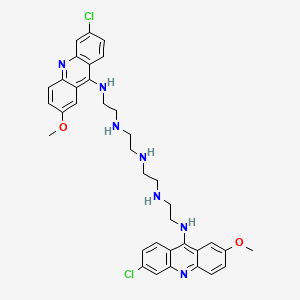
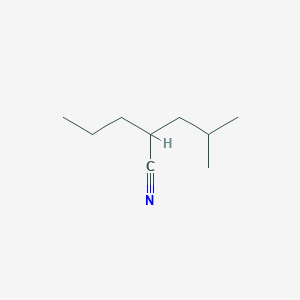

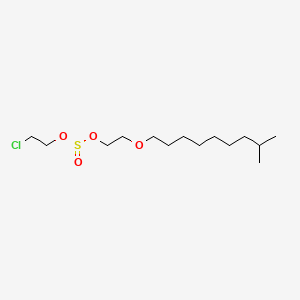
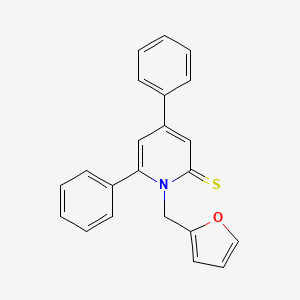

![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)



